Cyclohexyl(imino)(methyl)-l6-sulfanone

Description

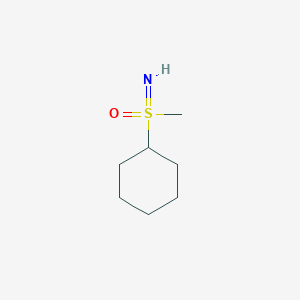

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-10(8,9)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOGGUYRXOWSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Precursor Chemistry

Direct Synthesis Approaches to Cyclohexyl(imino)(methyl)-λ⁶-sulfanone

The most straightforward route to Cyclohexyl(imino)(methyl)-λ⁶-sulfanone involves the direct imination of its corresponding sulfoxide (B87167) precursor, cyclohexyl methyl sulfoxide. This transformation establishes the key S=N bond and can be achieved through various catalytic systems.

Iron-Catalyzed NH-Sulfoximine Formation from Sulfoxides

A prominent and efficient method for the direct synthesis of free NH-sulfoximines from sulfoxides utilizes iron catalysis. Researchers have developed a protocol that employs a readily available and shelf-stable hydroxylamine (B1172632) triflic acid salt in the presence of an iron(II) catalyst. bohrium.comthieme-connect.com This approach is notable for not requiring an additional oxidant, which simplifies the reaction setup. The reaction proceeds by treating the sulfoxide substrate with the nitrogen source, catalyzed by an iron salt, to yield the desired NH-sulfoximine.

The general applicability of this iron-catalyzed method suggests its suitability for the synthesis of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone from cyclohexyl methyl sulfoxide. The broad substrate scope, which includes various heterocyclic compounds, indicates a high tolerance for different functional groups, although the target molecule itself is a simple aliphatic sulfoximine (B86345). bohrium.com Computational studies on related iron-catalyzed NH imidation of sulfoxides suggest the involvement of an iron-aminyl radical intermediate, which then reacts with the sulfoxide to form the N–S bond. acs.org

Table 1: Key Features of Iron-Catalyzed NH-Sulfoximine Synthesis

| Feature | Description |

|---|---|

| Catalyst | Iron(II) salts |

| Nitrogen Source | Hydroxylamine triflic acid salt |

| Key Advantage | No external oxidant required |

| Substrate Scope | Broad, including alkyl, aryl, and heterocyclic sulfoxides |

| Mechanism | Believed to involve an iron-aminyl radical intermediate |

Exploration of Emerging Catalytic Pathways

Beyond iron, other transition metals have been successfully employed to catalyze the imination of sulfoxides. These emerging pathways offer alternative routes with varying scopes and efficiencies.

Rhodium Catalysis: Rhodium catalysts are effective for the imination of both sulfoxides and sulfides. rsc.org Rhodium-catalyzed reactions can produce N-unsubstituted sulfoximines directly from sulfoxides. rsc.org Furthermore, rhodium catalysis has been instrumental in developing asymmetric syntheses of sulfoximines, often involving dynamic kinetic resolution strategies to produce enantioenriched products. acs.org For the synthesis of a prochiral compound like Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, such asymmetric methods could be adapted to yield specific enantiomers.

Copper Catalysis: Copper(II) salts, such as copper(II) triflate, have proven to be highly efficient catalysts for the synthesis of N-tosylated sulfoximines from sulfoxides using reagents like PhI=NTs. encyclopedia.pub These reactions are typically very rapid and can tolerate both oxygen and water. encyclopedia.pub While this method yields an N-protected sulfoximine, subsequent deprotection steps can provide the free NH-sulfoximine. The development of copper-catalyzed methods highlights the versatility of transition metals in facilitating this key transformation.

Hypervalent Iodine Reagents: Metal-free approaches have also been developed, notably using hypervalent iodine reagents to mediate NH transfer. nih.gov A combination of ammonium (B1175870) carbamate (B1207046) and a hypervalent iodine compound like iodosobenzene (B1197198) diacetate can convert sulfoxides directly into NH-sulfoximines. nih.gov This method is attractive due to its mild conditions and avoidance of transition metals. The reaction is believed to proceed through an intermediate iodonitrene. nih.gov

Broader Synthetic Contexts for Sulfoximine Derivatives

While direct imination is the primary route to the core sulfoximine structure, the NH group of the resulting molecule is a versatile handle for further functionalization. This allows for the incorporation of sulfoximine moieties into more complex structures using a variety of synthetic methodologies.

Multicomponent Coupling Reactions (e.g., Copper(I)-Catalyzed Triazole Synthesis)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example that can be adapted for MCRs. acs.orgmdpi.comnih.gov

An NH-sulfoximine like Cyclohexyl(imino)(methyl)-λ⁶-sulfanone can be functionalized, for instance, by introducing an azide (B81097) or a terminal alkyne group onto the nitrogen or one of the carbon substituents. This functionalized sulfoximine can then participate in a CuAAC reaction. For example, a sulfoximine bearing an azide group can be coupled with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. researchgate.net This strategy is widely used to link the robust sulfoximine moiety to other molecular fragments, finding extensive application in drug discovery and materials science. nih.gov

Metal-Free Approaches to Substituted Sulfoximines (e.g., Petasis Reactions)

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, has been successfully adapted for the N-functionalization of sulfoximines under metal-free conditions. bohrium.comrsc.orgnih.gov In this context, an NH-sulfoximine acts as the amine component.

Specifically, NH-sulfoximines can react with an aldehyde (often glyoxalic acid or salicylaldehyde) and a boronic acid in a one-pot process to generate N-(α-substituted)alkyl sulfoximines. bohrium.comrsc.orgnih.govthieme-connect.com This reaction provides a direct, metal-free route to introduce complex substituents onto the nitrogen atom of the sulfoximine. The protocol features excellent yields and can be performed under ambient conditions with short reaction times. nih.gov This methodology demonstrates the utility of sulfoximines as building blocks in constructing diverse and complex molecular architectures without the need for transition metal catalysts. rsc.org

Table 2: Example of a Metal-Free Petasis Reaction for Sulfoximine Functionalization

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| NH-Sulfoximine | Aldehyde (e.g., Salicylaldehyde) | Arylboronic Acid | N-(α-aryl)alkyl Sulfoximine |

Radical Functionalization Strategies Involving Sulfoximines

Radical chemistry offers unique pathways for the functionalization of sulfoximines. While not typically used for the initial synthesis of the S=N bond, radical reactions are employed for subsequent C-H or N-H functionalization. For instance, the sulfoximine group can act as a directing group for C–H activation/functionalization on an attached aryl ring. nih.govresearchgate.net

In other contexts, radical intermediates are generated and then coupled with the sulfoximine. An iron-catalyzed protocol has been developed that involves the oxidation of benzylic C-H bonds in toluenes to create aroyl radical intermediates. These radicals are then trapped by NH-sulfoximines in an oxidative coupling reaction to yield N-aroylated sulfoximines. organic-chemistry.org Similarly, copper-catalyzed reactions of sulfoximines with aryl diazonium salts are believed to proceed via a radical pathway to form N-aryl sulfoximines. rwth-aachen.de These strategies showcase how radical processes can be harnessed to forge new C-N bonds involving the sulfoximine nitrogen.

Derivatization and Further Transformations of Sulfoximine Scaffolds

The sulfoximine moiety, with its unique electronic and structural properties, offers several avenues for derivatization and further chemical transformations. The nitrogen atom of the NH-sulfoximine is nucleophilic and can be functionalized, while the sulfoximine group can also act as a directing group for C-H activation, enabling modifications on the carbon framework.

N-Functionalization:

The nitrogen atom of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone can undergo a variety of reactions to introduce different substituents. These transformations are valuable for modulating the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods. Iron-catalyzed cross-coupling reactions with diarylmethanes or copper-catalyzed reactions with alkyl boronic acids are established procedures for the N-alkylation of sulfoximines. rwth-aachen.de

N-Acylation: Acyl groups can be introduced onto the sulfoximine nitrogen. This can be accomplished by reacting the NH-sulfoximine with carboxylic acids under suitable conditions, for example, mediated by boric acid. umt.edu

N-Arylation: The formation of a carbon-nitrogen bond between an aryl group and the sulfoximine nitrogen is a key transformation. Copper-mediated C-H activation of 2-arylpyridines or reactions with aryl diazonium salts are effective methods for the N-arylation of sulfoximines. rwth-aachen.de

Representative N-Functionalization Reactions of a Sulfoximine Scaffold

| Sulfoximine Type | Reaction | Reagents/Catalyst | Product Type |

| NH-Sulfoximine | N-Alkylation | Diarylmethane, Fe catalyst | N-Alkylsulfoximine |

| NH-Sulfoximine | N-Acylation | Carboxylic Acid, Boric Acid | N-Acylsulfoximine |

| NH-Sulfoximine | N-Arylation | 2-Arylpyridine, Cu(OAc)₂·H₂O | N-Arylsulfoximine |

C-H Activation and Cyclization:

The sulfoximine group can serve as an effective directing group in transition-metal-catalyzed C-H activation reactions. This allows for the selective functionalization of C-H bonds ortho to the sulfur atom. Rhodium(III)-catalyzed C-H activation is a powerful tool for this purpose. For a compound like Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, C-H activation would primarily occur on the cyclohexyl ring.

These C-H activation reactions can be coupled with annulation or cyclization reactions to construct more complex heterocyclic structures. For instance, the reaction of aryl sulfoximines with alkynes or other coupling partners in the presence of a rhodium catalyst can lead to the formation of benzothiazine derivatives and other fused ring systems. nih.govrsc.orgmdpi.com While these examples involve aryl sulfoximines, the principle of C-H activation directed by the sulfoximine group is broadly applicable.

Structural Characterization and Stereochemical Analysis

Spectroscopic Methodologies for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. Different types of NMR experiments can be used to probe different aspects of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Chemical Environment

¹H NMR spectroscopy would be used to determine the number of different types of protons in the Cyclohexyl(imino)(methyl)-λ⁶-sulfanone molecule, their relative numbers, and their neighboring atoms. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals would provide detailed insights into the connectivity and spatial arrangement of the protons in the cyclohexyl ring and the methyl group. However, no specific ¹H NMR data for this compound has been reported in the scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Cyclohexyl(imino)(methyl)-λ⁶-sulfanone would produce a distinct signal in the ¹³C NMR spectrum, revealing the total number of carbon atoms and their chemical environments. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, attached to a heteroatom). As with ¹H NMR, specific ¹³C NMR data for this compound is not available.

Heteroatom Nuclear Magnetic Resonance (e.g., ¹⁹F NMR) for Specific Substituted Analogues

For substituted analogues of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone containing other magnetically active nuclei, such as fluorine-19, heteroatom NMR spectroscopy would be a valuable tool. For instance, ¹⁹F NMR of a fluorinated derivative could provide information about the location and chemical environment of the fluorine atoms. However, no such substituted analogues or their corresponding NMR data have been described in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the precise molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. An HRMS analysis of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone would provide its exact mass, which can be used to confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule and analyzing the masses of the resulting fragments, it would be possible to deduce the connectivity of the atoms and identify key structural motifs. Unfortunately, no HRMS data for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone has been published.

Stereochemical Aspects and Isomerism in Cyclohexyl(imino)(methyl)-λ⁶-sulfanone Systems

The stereochemistry of a molecule, or the three-dimensional arrangement of its atoms, can have a profound impact on its physical, chemical, and biological properties. For Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, several stereochemical aspects would be of interest. The cyclohexane (B81311) ring can exist in different conformations, primarily the chair conformation. The substituents on the ring can be in either axial or equatorial positions, leading to the possibility of conformational isomers. Additionally, the sulfur atom in the λ⁶-sulfanone group is a potential stereocenter if the two organic substituents and the imino and oxo groups are arranged asymmetrically, which could lead to enantiomers. A detailed analysis of these stereochemical features would require specific experimental data, which is currently lacking.

Enantiomerism and Diastereomerism in Synthesized Products

The sulfoximine (B86345) functional group in Cyclohexyl(imino)(methyl)-λ6-sulfanone is a key feature, rendering the sulfur atom a stereogenic center when, as in this case, the two carbon substituents are different (a methyl group and a cyclohexyl group). sci-hub.se This chirality means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. The synthesis of such chiral sulfoximines often results in a racemic mixture, containing equal amounts of both enantiomers, unless stereoselective methods are employed. nih.gov

The presence of the cyclohexyl ring introduces further possibilities for diastereomerism if the ring itself contains stereocenters. In the parent compound, assuming an unsubstituted cyclohexyl ring, diastereomers would not arise from the ring itself. However, if the cyclohexyl moiety were to be substituted, the relationship between the chiral sulfur center and the stereocenters on the ring would lead to the formation of diastereomers. These diastereomers would have different physical properties and could be separated by techniques such as chromatography.

For instance, in the synthesis of related bioactive molecules containing sulfoximine groups, the production of mixtures of diastereomers is a common challenge, often requiring separation by column chromatography or recrystallization to isolate the desired stereoisomer. nih.gov

Asymmetric Synthesis and Chiral Induction Strategies for Sulfoximines

The demand for enantiomerically pure sulfoximines, particularly in medicinal chemistry, has driven the development of various asymmetric synthesis strategies. nih.govchemrxiv.org These methods aim to control the stereochemistry at the sulfur atom, yielding a preponderance of one enantiomer.

One prominent strategy involves the stereospecific S-alkylation or S-arylation of readily available chiral sulfinamides. thieme-connect.deacs.orgorganic-chemistry.org This approach allows for the transfer of chirality from the starting material to the final sulfoximine product. For a compound like Cyclohexyl(imino)(methyl)-λ6-sulfanone, a potential synthetic route could involve the reaction of a chiral methylsulfinamide with a cyclohexylating agent, or vice-versa, under conditions that ensure the stereochemical integrity of the chiral center. The use of different enantiomers of the starting sulfinamide can provide access to both enantiomers of the target sulfoximine. researchgate.net

Another established method is the stereospecific imidation of chiral sulfoxides. acs.org In this case, an enantiomerically enriched methyl cyclohexyl sulfoxide (B87167) could be treated with an imidation agent to form the corresponding sulfoximine with retention of stereochemistry at the sulfur atom.

Catalytic enantioselective methods are also emerging as powerful tools. nih.govnih.gov These can involve the desymmetrization of prochiral sulfoximines or kinetic resolution of racemic mixtures. acs.orgnih.gov For example, a rhodium-catalyzed coupling of sulfenamides with diazo compounds has been shown to produce chiral sulfilimines, which can then be oxidized to the corresponding sulfoximines with high enantiomeric purity. nih.gov

The following table summarizes some common asymmetric synthesis strategies applicable to chiral sulfoximines:

| Strategy | Description | Key Features |

| From Chiral Sulfinamides | Stereospecific S-alkylation or S-arylation of an enantiopure sulfinamide. sci-hub.sethieme-connect.de | Utilizes the chiral pool; predictable stereochemical outcome. organic-chemistry.org |

| From Chiral Sulfoxides | Stereospecific imidation of an enantiopure sulfoxide. acs.org | Relies on the availability of enantiopure sulfoxides. |

| Catalytic Desymmetrization | A prochiral sulfoximine is selectively functionalized to create a chiral center. nih.gov | Potentially highly efficient; requires a suitable prochiral substrate. |

| Kinetic Resolution | One enantiomer of a racemic sulfoximine reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess. nih.govacs.org | Maximum theoretical yield is 50% for the unreacted enantiomer. |

Conformational Analysis of the Cyclohexyl Moiety and its Stereochemical Implications

The cyclohexyl group in Cyclohexyl(imino)(methyl)-λ6-sulfanone is not static; it exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The sulfoximine group, being a substituent on the cyclohexyl ring, will have a conformational preference.

Generally, bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. weebly.comresearchgate.net The (imino)(methyl)-λ6-sulfanone group is sterically demanding, and therefore, the conformer where this group is in an equatorial position is expected to be significantly more stable and thus more populated at equilibrium.

The chair conformation of cyclohexane rapidly interconverts via a process known as ring flipping. pressbooks.pub In this process, axial substituents become equatorial, and equatorial substituents become axial. For Cyclohexyl(imino)(methyl)-λ6-sulfanone, the equilibrium will lie heavily towards the conformer with the equatorial sulfoximine group.

The orientation of the cyclohexyl ring can have stereochemical implications. The relative positioning of the axial and equatorial bonds on the carbon attached to the sulfur atom can influence the steric environment around the chiral sulfur center. This can, in turn, affect the diastereoselectivity of reactions involving the sulfoximine moiety or adjacent groups. For instance, the accessibility of the lone pair on the imino nitrogen or the oxygen atom for coordination or reaction could be influenced by the conformation of the cyclohexyl ring.

The table below illustrates the energetic preference for equatorial substitution on a cyclohexane ring for different substituents. While specific data for the (imino)(methyl)-λ6-sulfanone group is not available, the trend for similarly sized groups suggests a strong preference for the equatorial position.

| Substituent | -ΔG° (Axial to Equatorial) (kcal/mol) |

| -CH₃ | 1.7 |

| -C₂H₅ | 1.8 |

| -C(CH₃)₃ | >5.0 |

| -S(=N)(=O)CH₃ | Estimated to be significant |

Data for the sulfoximine group is an estimation based on steric bulk.

Computational and Theoretical Chemistry Investigations

Electronic Structure Calculations of the λ⁶-Sulfanone Functionality

Electronic structure calculations are fundamental to understanding the bonding, stability, and reactivity of the λ⁶-sulfanone group, also known as the sulfoximine (B86345) moiety. northwestern.edu Theoretical studies, often employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31+G*), have been instrumental in clarifying the nature of the sulfur-nitrogen bond. researchgate.net

A key area of investigation has been the character of the S-N bond. While often depicted as a formal double bond (S=N) in simple representations, computational analyses provide a more nuanced picture. Studies involving S-N rotational barriers, bond dissociation energies (BDE), Natural Bond Orbital (NBO) analysis, and atomic charge analysis consistently indicate that the bond is predominantly a single, highly polarized covalent bond (S⁺-N⁻) with significant ionic character. researchgate.net Theoretical calculations have shown a lack of significant π-interaction between sulfur and nitrogen. researchgate.net This strong ionic interaction is a defining feature of the sulfoximine group's electronic structure. researchgate.net

DFT calculations are also used to determine various electronic properties, such as molecular electrostatic potentials and frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting reactivity. researchgate.netnih.gov For instance, the oxidation potentials of sulfone-based molecules, which are structurally related to sulfoximines, have been successfully computed using quantum chemistry methods, showing that functionalization with electron-withdrawing groups can increase these potentials. researchgate.net

Table 1: Calculated Electronic and Bonding Properties of a Model Sulfoximine

| Computational Method | Property | Calculated Value |

|---|---|---|

| B3LYP/6-31+G | S-N Bond Length (Å) | ~1.54 |

| MP2(full)/6-31+G | S-N Bond Dissociation Energy (kcal/mol) | 40-50 |

| NBO Analysis (B3LYP) | Charge on Sulfur (a.u.) | Highly Positive |

| NBO Analysis (B3LYP) | Charge on Nitrogen (a.u.) | Highly Negative |

| B3LYP/6-31+G* | S-N Rotational Barrier (kcal/mol) | Relatively low, consistent with single bond character |

Note: The values in this table are representative for simple sulfoximines and are intended for illustrative purposes. Specific values for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone would require dedicated calculations.

Reaction Mechanism Studies and Transition State Analysis via Quantum Chemistry

Quantum chemistry is an indispensable tool for elucidating the mechanisms of reactions involving λ⁶-sulfanones. By calculating the potential energy surface for a reaction, chemists can identify intermediates, determine the structures of transition states, and calculate activation energies, thereby gaining deep insight into reaction kinetics and selectivity. researchgate.net

For example, computational studies on the formation of sulfoximines, such as through the NH imidation of sulfoxides, have been performed. These studies suggest mechanisms involving intermediates like iron-aminyl radicals. The calculations indicate that the N-S bond formation can proceed through a synchronous nucleophilic addition of the sulfoxide (B87167) to a nitrogen center. researchgate.net Furthermore, theoretical analysis of transition states has shown that stereoselectivity in such reactions can be governed by subtle differences in dispersion interactions. researchgate.net

DFT calculations have also been employed to understand the reactivity of N-functionalized sulfoximines in various chemical transformations, including cross-coupling and oxidative coupling reactions. rsc.org These computational models help rationalize experimental outcomes and predict the feasibility of new synthetic routes. The analysis of transition states allows for the identification of key geometric parameters and energetic barriers that control the reaction pathway.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, providing a valuable link between structure and experimental data. youtube.comtechscience.com For a compound like Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, these predictions can aid in its structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT functionals (e.g., B3LYP) and appropriate basis sets, can provide chemical shift predictions. github.io While gas-phase calculations are common, accuracy is often improved by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). github.io Recent benchmarks show that certain functionals, when paired with appropriate basis sets and solvent models, can predict ¹H chemical shifts with a mean absolute error of less than 0.2 ppm. nih.govgithub.io

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. After a geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov These calculations are crucial for assigning specific absorption bands to the vibrations of functional groups, such as the S=O and S=N stretches in the λ⁶-sulfanone moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the workhorse method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. youtube.com By calculating the excitation energies and oscillator strengths, one can predict the λ_max values and intensities of absorption bands, offering insights into the electronic structure of the molecule's chromophores. nih.gov

Table 2: Computationally Predicted vs. Expected Spectroscopic Data for a λ⁶-Sulfanone Moiety

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (C attached to S) | 45-60 ppm | Varies with substituents |

| ¹H NMR | Chemical Shift (CH₃ attached to S) | 2.5-3.5 ppm | Varies with substituents |

| IR Spectroscopy | S=O Stretch (cm⁻¹) | 1220-1260 cm⁻¹ (scaled) | 1220-1260 cm⁻¹ |

| IR Spectroscopy | S=N Stretch (cm⁻¹) | 1100-1150 cm⁻¹ (scaled) | 1100-1150 cm⁻¹ |

| UV-Vis (TD-DFT) | λ_max (nm) | Typically < 220 nm | Often transparent in near-UV |

Note: Predicted values are based on general computational results for sulfoximines and serve as an illustration. The experimental ranges are typical for this functional group.

Ligand Design Principles and Molecular Interactions from Computational Models

The unique structural and electronic properties of the sulfoximine group make it an attractive scaffold in medicinal chemistry and materials science. researchgate.netchemrxiv.org Computational modeling plays a pivotal role in understanding the non-covalent interactions that govern its behavior as a ligand and in guiding the design of new molecules with specific functions. nih.gov

Sulfoximines are recognized for their hydrogen bonding capabilities. The oxygen atom acts as a strong hydrogen bond acceptor, while the NH group in unsubstituted sulfoximines can act as a hydrogen bond donor. researchgate.net This dual functionality is highly valuable in drug design for establishing specific interactions with biological targets like proteins. nih.gov Computational models, such as molecular docking and molecular dynamics simulations, can predict the binding modes of sulfoximine-containing ligands and quantify the strength of these hydrogen bonds. nih.govresearchgate.net

Furthermore, the sulfur atom in a sulfoximine is a stereocenter when the two carbon substituents are different. This chirality is crucial in the design of asymmetric catalysts and chiral ligands for transition metals. researchgate.net Computational studies can help rationalize the stereochemical outcomes of reactions catalyzed by sulfoximine-ligated metal complexes by analyzing the transition state structures and identifying the key steric and electronic interactions that control enantioselectivity. researchgate.net These models provide a framework for the rational, in silico design of more effective and selective ligands for catalysis and molecular recognition. nih.gov

Table 3: Key Molecular Interactions of the λ⁶-Sulfanone (Sulfoximine) Functionality in Ligand Design

| Interaction Type | Participating Atoms in Sulfoximine | Role in Ligand Design | Computational Modeling Approach |

|---|---|---|---|

| Hydrogen Bond Acceptor | Oxygen | Strong interaction with H-bond donors (e.g., protein backbone N-H, side chains) | Molecular Docking, QTAIM, NCI plots |

| Hydrogen Bond Donor | Nitrogen-Hydrogen (in NH-sulfoximines) | Interaction with H-bond acceptors (e.g., protein backbone C=O, side chains) | Molecular Docking, Molecular Dynamics |

| Dipole-Dipole Interactions | Entire S=O and S=N groups (highly polar) | Orientation within binding pockets, solubility | Electrostatic Potential Maps, MD simulations |

| Steric Interactions | Substituents on S and N (e.g., Cyclohexyl, Methyl) | Controls binding selectivity and conformation; crucial for chiral recognition | Docking, Conformational Analysis |

| Metal Coordination | Nitrogen or Oxygen | Formation of transition metal complexes for catalysis | DFT geometry optimization, NBO analysis |

Reactivity and Reaction Mechanisms

Reactivity Profiles of the Imino Group in λ⁶-Sulfanones

The reactivity of imino groups is generally characterized by their dual nature, capable of acting as both nucleophiles and electrophiles. In the context of λ⁶-sulfanones, the high oxidation state of the sulfur atom is expected to significantly influence the electronic properties of the imino nitrogen. This would likely render the nitrogen atom less nucleophilic compared to imines of lower oxidation state sulfur compounds.

Studies on other imino-containing compounds have shown that they can undergo hydrolysis to the corresponding keto-compounds. For instance, imino acids have been observed to hydrolyze, with the rate of this reaction being pH-dependent. nih.gov Additionally, imino acids react with various nucleophiles such as amines, hydrazine, and semicarbazide, leading to transimination or the formation of stable adducts. nih.gov However, direct experimental data on the specific reactions of the imino group in Cyclohexyl(imino)(methyl)-λ⁶-sulfanone is not present in the reviewed literature.

Influence of the Cyclohexyl Moiety on Reaction Outcomes and Selectivity

The cyclohexyl group, a bulky and sterically demanding substituent, is anticipated to exert significant steric hindrance around the sulfur center. This steric bulk would play a crucial role in dictating the approach of reagents, thereby influencing reaction rates and stereoselectivity. In many organic reactions, the conformation of the cyclohexyl ring (chair, boat, or twist-boat) can direct the stereochemical outcome of a reaction.

For other functional groups, such as the pentafluoro-λ⁶-sulfanyl (SF5) group, the steric demand has been shown to affect the conformation of small molecules by restricting rotational freedom. researchgate.net While not directly analogous, this principle of steric influence would be applicable to the cyclohexyl group in the title compound. The precise impact on reaction selectivity for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, however, remains a subject for future empirical investigation.

Role as Nucleophiles, Electrophiles, or Ligands in Organic Transformations

The potential for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone to act as a nucleophile, electrophile, or ligand is dictated by the electronic distribution within the molecule. The lone pair of electrons on the imino nitrogen could allow it to function as a nucleophile or as a ligand for a metal center. Conversely, the sulfur atom, being in a high oxidation state and bonded to electronegative oxygen and nitrogen atoms, is expected to be highly electrophilic.

Attack by a nucleophile at the sulfur center is a plausible reaction pathway. The specific nature of the R-groups attached to the sulfur and nitrogen atoms would modulate this reactivity. In broader contexts, related sulfur-containing compounds have been shown to participate in a variety of organic transformations, but specific examples involving Cyclohexyl(imino)(methyl)-λ⁶-sulfanone are not documented.

Investigation of Catalytic Applications and Underlying Mechanistic Pathways (e.g., Wacker-type Oxidation)

The Wacker oxidation, a well-established industrial process for the oxidation of olefins to ketones, traditionally utilizes a palladium catalyst. nih.govsciencemadness.org Recent research has explored the use of other transition metals, such as iron, to perform Wacker-type oxidations under milder and more sustainable conditions. nih.govresearchgate.net These reactions often involve the coordination of the olefin to the metal center, followed by nucleophilic attack of water and subsequent steps to yield the ketone product. nih.gov

While λ⁶-sulfanones containing imino groups could theoretically serve as ligands in such catalytic cycles, there is no specific evidence in the available literature to suggest that Cyclohexyl(imino)(methyl)-λ⁶-sulfanone has been investigated for this purpose. The mechanism of the Wacker oxidation is complex and can be influenced by the nature of the ligands, solvent, and oxidant used. sciencemadness.orgorganic-chemistry.org Without experimental data, any proposed role for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone in a Wacker-type oxidation or other catalytic processes would be purely speculative.

Advanced Applications and Research Directions

Utilization as Crucial Building Blocks in Complex Molecule Synthesis

Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, as a representative sulfoximine (B86345), serves as a valuable and versatile building block in the synthesis of complex organic molecules. The sulfoximine moiety offers a unique combination of stereochemical stability at the sulfur center, the ability to act as both a hydrogen bond donor and acceptor, and the capacity for further functionalization at the nitrogen and carbon atoms. These characteristics make it an attractive synthon for introducing specific spatial arrangements and functionalities into larger, more intricate molecular architectures. researchgate.netresearchgate.net

The synthetic utility of sulfoximine-containing building blocks has been demonstrated in the preparation of novel compounds through cross-coupling strategies. nih.govfigshare.com This approach allows for the incorporation of the sulfoximidoyl group into a wide array of molecular frameworks under mild reaction conditions. Such methodologies can be applied in the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery and materials science. The development of preformed sulfoximidoyl-containing building blocks has significantly streamlined the synthesis of diverse sulfoximine derivatives. nih.govresearchgate.net

Exploration in Medicinal Chemistry as Pharmacologically Relevant Scaffolds

The sulfoximine group has gained considerable recognition as an important structural motif in drug discovery. nih.gov Its unique properties, including high chemical and metabolic stability, favorable physicochemical characteristics, and the ability to engage in multiple hydrogen bonding interactions, make it a desirable feature in pharmacologically active compounds. nih.govbohrium.com Consequently, sulfoximine-containing compounds are increasingly being investigated for their potential as therapeutic agents.

Sulfoximine-Containing Compounds as Enzyme Inhibitors

The rigid, three-dimensional structure of the sulfoximine group makes it an excellent scaffold for the design of potent and selective enzyme inhibitors. Several sulfoximine-containing compounds have entered clinical trials, underscoring their therapeutic potential. nih.govnih.gov

ATR Kinase Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a crucial enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. nih.govacs.org Sulfoximine-based compounds have been developed as potent and selective ATR inhibitors. For instance, the clinical candidate AZD6738 (ceralasertib) is a sulfoximine-containing ATR inhibitor with excellent preclinical properties. acs.org The development of this compound involved replacing a sulfone group with a sulfoximine to improve aqueous solubility and eliminate off-target effects. acs.org Analogs of the known ATR inhibitor VE-821 incorporating sulfoximine moieties have also been synthesized and shown to be effective ATR inhibitors. nih.gov

NaV1.8 Inhibitors: The voltage-gated sodium channel NaV1.8 is predominantly expressed in peripheral sensory neurons and is a key target for the treatment of pain. nih.govbiopharmadive.com While specific research on cyclohexyl(imino)(methyl)-λ⁶-sulfanone as a NaV1.8 inhibitor is not available, the development of selective NaV1.8 modulators often involves exploring diverse chemical scaffolds. The properties of the sulfoximine group could be leveraged to design novel NaV1.8 inhibitors with improved selectivity and pharmacokinetic profiles. For example, the highly selective NaV1.8 inhibitor VX-548 has demonstrated the potential of targeting this channel for acute pain relief. semanticscholar.org

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govmdpi.com Sulfonamides are well-known CA inhibitors. nih.govmdpi.com Given that sulfoximines are aza-analogues of sulfones and can act as bioisosteres of sulfonamides, there is potential for developing sulfoximine-based CA inhibitors with novel properties. bohrium.comyoutube.com The ability of the sulfoximine nitrogen to be functionalized offers opportunities to create derivatives with enhanced potency and isoform selectivity. chemrxiv.org

Dihydropteroate Synthase Inhibitors: Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway and is the target of sulfonamide antibiotics. nih.govpatsnap.comwikipedia.org The emergence of antibiotic resistance necessitates the development of new inhibitors. Pterin-based inhibitors that target a different binding site on DHPS are being explored to overcome resistance. nih.gov Sulfoximine-containing molecules could be designed as novel DHPS inhibitors, potentially acting as mimics of the p-aminobenzoic acid (pABA) substrate or by interacting with other regions of the active site. nih.govcnr.it

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound and the subsequent evaluation of its biological activity, known as structure-activity relationship (SAR) studies, are fundamental to drug discovery. The sulfoximine scaffold is well-suited for such studies due to the ease of derivatization at multiple positions. researchgate.net For instance, in the development of antifungal agents, a series of novel sulfoximine derivatives incorporating nitroguanidine (B56551) moieties were synthesized and evaluated, leading to the identification of compounds with potent activity. nih.gov These studies provide valuable insights into the structural requirements for biological activity and guide the design of more effective therapeutic agents. acs.orgacs.org

Development as Agricultural Chemicals (e.g., Fungicidal Agents)

Beyond medicinal chemistry, sulfoximine-containing compounds are also being developed for agricultural applications, particularly as fungicides. nih.govacs.org The need for novel fungicides with new modes of action is driven by the development of resistance to existing treatments. nih.gov

A number of novel sulfoximine derivatives have been designed, synthesized, and evaluated for their antifungal activities against various plant pathogens. nih.gov For example, compounds incorporating nitroguanidine moieties have shown excellent fungicidal activities against pathogens such as Sclerotinia sclerotiorum and Pyricularia grisea. nih.govacs.org In vivo studies have demonstrated that some of these compounds exhibit protective and curative effects comparable to commercial fungicides. nih.govacs.org The unique structure of these sulfoximine derivatives offers a promising avenue for the development of new and effective crop protection agents. nih.gov

| Compound Class | Target Pathogen(s) | Key Findings |

| Sulfoximine-nitroguanidine derivatives | Sclerotinia sclerotiorum, Pyricularia grisea | Excellent in vitro and in vivo fungicidal activity, comparable to commercial standards. nih.govacs.org |

| Sulfoximine-cyanoguanidine derivatives | Sclerotinia sclerotiorum, Pyricularia grisea | Significant antifungal efficacy against a range of agricultural fungi. acs.org |

Future Research Avenues and Untapped Potential in Organic Synthesis and Material Science

The field of sulfoximine chemistry continues to expand, with numerous opportunities for future research and application. In organic synthesis, the development of new catalytic methods for the asymmetric synthesis of chiral sulfoximines remains an important goal. researchgate.net The unique reactivity of sulfinylamines as reagents for the one-pot synthesis of sulfoximines is also an area of active investigation. nih.gov The use of sulfoximines as directing groups in C-H activation reactions is enabling the synthesis of complex cyclic structures. nih.gov

In material science, the incorporation of sulfoximine moieties into polymers and other advanced materials is a largely unexplored area with significant potential. springerprofessional.de The rigid, polar nature of the sulfoximine group could be exploited to create materials with novel electronic, optical, or liquid crystalline properties. springerprofessional.de The ability of sulfoximines to act as ligands for transition metals also suggests their potential use in the development of new catalysts. researchgate.net

The versatility of the sulfoximine functional group, as exemplified by cyclohexyl(imino)(methyl)-λ⁶-sulfanone, ensures its continued importance in diverse areas of chemical science. From the development of life-saving medicines to the creation of advanced materials, the untapped potential of sulfoximines is a rich field for future scientific exploration.

Q & A

Q. What are the optimal synthetic pathways for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone, and how can purity be maximized?

The synthesis typically involves nucleophilic attack by cyclohexylamine on methyl isocyanate, followed by cyclization to form the sulfanone moiety. Continuous flow reactors are recommended to enhance yield (≥85%) and reduce side reactions by maintaining precise temperature control (40–60°C) and stoichiometric ratios . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity, as confirmed by HPLC .

Q. Which analytical techniques are critical for structural validation of Cyclohexyl(imino)(methyl)-λ⁶-sulfanone?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and high-resolution mass spectrometry (HRMS) are essential for confirming the imino and sulfanone groups. X-ray crystallography (e.g., single-crystal studies with R factor <0.07) provides definitive bond-length and angle data, particularly for the λ⁶-sulfur center . Infrared (IR) spectroscopy further verifies functional groups like S=O (1150–1250 cm⁻¹) .

Q. What preliminary biological screening methods are suitable for this compound?

Antimicrobial activity is assessed via broth microdilution (MIC assays against E. coli and S. aureus), while anticancer potential is evaluated through cell viability assays (e.g., MTT on HeLa cells). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Structural analogs show moderate activity (MIC: 8–32 µg/mL; IC₅₀: 20–50 µM), suggesting further derivatization is needed .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the sulfanone moiety?

Computational studies (DFT at B3LYP/6-311++G** level) reveal that electron-withdrawing groups (e.g., trifluoromethyl) increase the electrophilicity of the sulfur center, accelerating nucleophilic substitutions. Conversely, electron-donating groups (e.g., methyl) stabilize intermediates in cycloaddition reactions. Solvent polarity (ε > 15) further modulates reaction rates by stabilizing charged transition states .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies in antimicrobial efficacy (e.g., MIC variations of 8 vs. 64 µg/mL) often arise from differences in bacterial strains or assay conditions. Meta-analyses using standardized protocols (CLSI guidelines) and strain authentication (16S rRNA sequencing) are critical. For example, impurities >5% in early syntheses of ethyl analogs falsely inflated toxicity readings .

Q. Can computational models predict regioselectivity in sulfanone-derived reactions?

Molecular dynamics simulations (NAMD/VMD) and Fukui indices accurately predict regioselectivity in nucleophilic attacks. For instance, the sulfur atom in Cyclohexyl(imino)(methyl)-λ⁶-sulfanone exhibits higher electrophilicity (Fukui f⁺ = 0.45) compared to nitrogen (f⁺ = 0.12), favoring S-centered reactivity in cross-couplings .

Q. How do solvent and catalyst choices affect catalytic asymmetric synthesis of sulfanone derivatives?

Chiral phosphine ligands (e.g., Binap) in polar aprotic solvents (DMF, DMSO) achieve enantiomeric excess (ee) >80% for sulfoxide intermediates. Kinetic resolution studies show that Pd-catalyzed couplings retain configuration integrity (ΔΔG‡ = 2.1 kcal/mol), enabling stereocontrolled access to bioactive derivatives .

Methodological Tables

Table 1: Key Synthetic Parameters for Cyclohexyl(imino)(methyl)-λ⁶-sulfanone

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 50–60°C | Higher temperatures risk decomposition |

| Solvent System | THF/DCM (1:1) | Balances solubility and reactivity |

| Flow Reactor Residence Time | 15–20 min | Minimizes side-product formation |

Table 2: Comparative Biological Activity of Structural Analogs

| Compound | MIC (E. coli, µg/mL) | IC₅₀ (HeLa, µM) |

|---|---|---|

| Cyclohexyl(ethyl)-λ⁶-sulfanone | 16 | 35 |

| Phenyl(imino)(methyl)-λ⁶-sulfanone | 32 | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.